molecular formula C14H11FO4 B6402535 3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261944-69-7

3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6402535
CAS RN: 1261944-69-7
M. Wt: 262.23 g/mol
InChI Key: BVTKOXLQIVISJZ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid, or FMHBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a fluorinated phenolic derivative of benzoic acid, and is used as a building block for the synthesis of other organic compounds. FMHBA has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

FMHBA has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of other organic compounds, such as nitro compounds, amides, and esters. It has also been used in medicinal chemistry as a starting material for the synthesis of drugs and other pharmaceuticals. In materials science, FMHBA has been used to synthesize polymers and other materials with improved properties.

Mechanism of Action

The mechanism of action of FMHBA is not well understood, but it is believed to involve the formation of a complex between the compound and a target molecule. This complex is thought to interfere with the activity of the target molecule, resulting in a biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHBA have not been extensively studied, but it is believed to have anti-inflammatory and analgesic effects. It has also been shown to have anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using FMHBA in lab experiments is its high yield and ease of synthesis. It is also relatively inexpensive and can be purchased from chemical suppliers. The main limitation of FMHBA is its lack of specificity, as it can interact with multiple target molecules.

Future Directions

Future research on FMHBA should focus on understanding its mechanism of action, biochemical and physiological effects, and potential applications in medicine and materials science. Additionally, research should be conducted to determine the optimal conditions for the synthesis of FMHBA, as well as to identify potential side effects and toxicity. Finally, further research should be conducted to identify potential therapeutic uses of FMHBA and to develop new methods of synthesis.

Synthesis Methods

FMHBA is synthesized through a process called the Vilsmeier-Haack reaction, which involves the reaction of a phenol with a reagent containing formaldehyde and phosphorus oxychloride. The reaction proceeds through a series of steps, including the formation of a formyl chloride intermediate, the addition of a nucleophile, and the hydrolysis of the resulting product. The yield of the reaction is typically high, and the final product can be purified by recrystallization.

properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTKOXLQIVISJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690126
Record name 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-69-7
Record name 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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